(4,5-Dichloro-2-methoxyphenyl)methanol
Description
(4,5-Dichloro-2-methoxyphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₈Cl₂O₂ and a molecular weight of 207.05 g/mol (based on structural analogs) . Its structure features a benzyl alcohol moiety substituted with methoxy (-OCH₃) and two chlorine atoms at positions 4 and 5 on the aromatic ring. This compound is primarily used in research settings, particularly in synthetic organic chemistry and pharmaceutical intermediate development.
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(4,5-dichloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
GHSPTQHRCCDQIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CO)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Chlorine Substitution Patterns
The position of chlorine atoms significantly influences physicochemical properties and reactivity. Key isomers include:
(3,5-Dichloro-2-methoxyphenyl)methanol
- CAS : 562840-53-3
- Molecular Formula : C₈H₈Cl₂O₂
- Molecular Weight : 207.05 g/mol
- Key Differences: Chlorine atoms at positions 3 and 5 instead of 4 and 3.
(2,4-Dichloro-5-methoxyphenyl)methanol
- Hypothetical Structure : Chlorines at positions 2 and 3.
- Expected Differences :
- Ortho-substitution may sterically hinder reactions at the hydroxyl group.
- Higher melting point due to increased symmetry compared to 4,5-dichloro isomer.
Functional Derivatives
4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine
- CAS : 284673-69-4
- Molecular Formula : C₁₀H₈N₂OSCl₂
- Molecular Weight : 275.15 g/mol
- Comparison: Incorporates a thiazole ring, enhancing π-stacking interactions for biological activity. Solubility: Slightly soluble in chloroform and methanol, unlike the parent alcohol . Application: Used as a research chemical in drug discovery, particularly for targeting enzyme or receptor binding sites .
Sulfonamide Derivatives (e.g., CNS Drug Candidates)
- Example : A sulfonamide compound with the 3,5-dichloro-2-methoxyphenyl group (Example E8 in ) .
- Molecular Formula : C₁₇H₁₈Cl₂N₂O₂S
- Molecular Weight : 401.3 g/mol
- Key Differences :
- Replacement of the hydroxyl group with a sulfonamide moiety (-SO₂NH₂) increases hydrogen-bonding capacity and bioavailability.
- Demonstrated affinity for 5-HT6 receptors, suggesting applications in treating CNS disorders like Alzheimer’s disease .
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